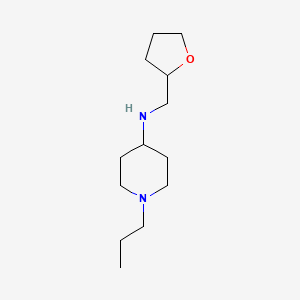

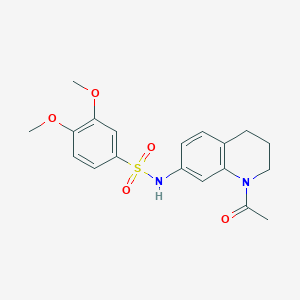

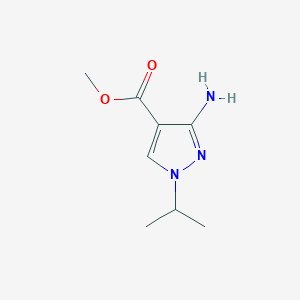

![molecular formula C23H24BrN5O B3008306 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone CAS No. 314034-39-4](/img/structure/B3008306.png)

1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds to 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone involves a multi-step process. Starting with 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide, Schiff's bases are formed, which are then reacted with ethyl cyanoacetate to yield 1H-pyrazole-4-carbonitriles. Subsequent N-methylation and reaction with 4-aminoantipyrine give the final compounds. Additionally, other derivatives are synthesized by reacting 5-benzoyl-1H-benzo[d]imidazole-2-carbohydrazide or a triazolopyridine derivative with various carboxylic acids .

Molecular Structure Analysis

The molecular structure of a similar compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, has been optimized using different computational methods. The geometrical parameters obtained from these calculations are consistent with X-ray diffraction data. The stability of the molecule is analyzed through hyper-conjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The compounds synthesized in the first study exhibit antioxidant and antimicrobial activities. The antioxidant activity is assessed using the DPPH radical scavenging assay, while the antimicrobial activity is evaluated using the diffusion plate method. The structure-activity relationship shows a high correlation between molecular descriptors and the inhibitory activity measured as antioxidant activity. Molecular docking of the most active antibacterial compound against the dihydropteroate synthase enzyme indicates potential for interaction comparable to the reference antibiotic sulfamethoxazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound include vibrational frequencies and assignments, which are investigated both experimentally and theoretically. The HOMO-LUMO analysis is used to determine charge transfer within the molecule, and molecular electrostatic potential (MEP) analysis shows the distribution of negative and positive charges across the molecule. The first hyperpolarizability is calculated to assess the compound's potential role in nonlinear optics. Molecular docking studies suggest that the compound might exhibit inhibitory activity against TPII, indicating potential as an anti-neoplastic agent .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on similar heterocyclic compounds involves the synthesis of various derivatives from 2-aminobenzimidazole, which leads to the creation of oxazepine, pyrazole, and isoxazole compounds. These compounds are synthesized through reactions involving 2-aminobenzaldehyde and different anhydrides or amines, resulting in a variety of heterocyclic structures with potential biological activities. Such syntheses contribute to the development of new molecules that can be further evaluated for various biological and pharmaceutical applications (Adnan, Hassan, & Thamer, 2014).

Antifungal and Antimicrobial Activities

Derivatives similar to the mentioned compound have been synthesized and tested for their in vitro antifungal activities. These compounds demonstrated moderate activities against strains of Candida, indicating their potential as antifungal agents. This area of research is crucial for discovering new treatments for fungal infections, which are a significant concern in clinical settings (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).

Molecular Structure and Docking Studies

The study of the molecular structure and docking analyses of related compounds provides insights into their potential interactions with biological targets. These studies involve detailed analyses of molecular vibrations, charge distributions, and interactions with enzymes or receptors, which are essential for understanding the biological activities of these compounds. Such research can guide the design of new molecules with enhanced efficacy and specificity for their targets (Mary et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound contains a benzimidazole moiety, which is a common structural component in many biologically active compounds . Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Based on the presence of the benzimidazole moiety, it can be hypothesized that the compound might interact with its targets through hydrogen bonding and π-π stacking interactions, which are common modes of action for benzimidazole derivatives .

Biochemical Pathways

Without specific information on the compound’s target, it’s challenging to accurately summarize the affected biochemical pathways. Benzimidazole derivatives have been known to affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The ADME properties of this compound are currently unknown. The presence of the benzimidazole moiety and the piperidine ring could potentially influence its absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

1-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN5O/c24-17-10-8-16(9-11-17)20-14-21(23-25-18-6-2-3-7-19(18)26-23)29(27-20)22(30)15-28-12-4-1-5-13-28/h2-3,6-11,21H,1,4-5,12-15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVQCRLVWMQJAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

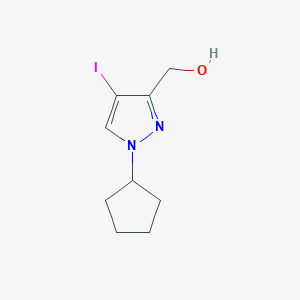

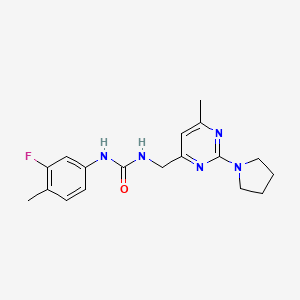

![6-Tert-butyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008224.png)

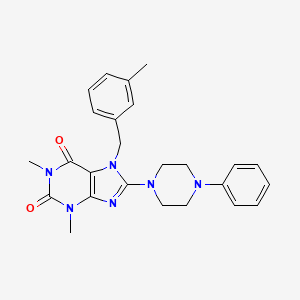

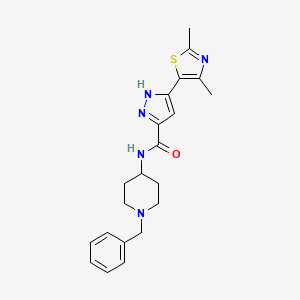

![3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3008237.png)

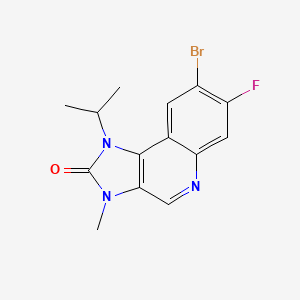

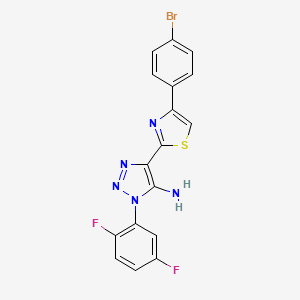

![2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B3008239.png)

![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)

![2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3008245.png)